molecular formula C21H26N6O2 B11139449 1-(4-Benzylpiperazino)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone

1-(4-Benzylpiperazino)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone

Cat. No.: B11139449
M. Wt: 394.5 g/mol
InChI Key: NFONUZVWMONGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperazino)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone is a heterocyclic compound featuring a triazolopyridazine core substituted with a methoxy group at the 6-position and a benzylpiperazine moiety linked via a butanone chain.

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one

InChI

InChI=1S/C21H26N6O2/c1-29-20-11-10-19-23-22-18(27(19)24-20)8-5-9-21(28)26-14-12-25(13-15-26)16-17-6-3-2-4-7-17/h2-4,6-7,10-11H,5,8-9,12-16H2,1H3

InChI Key

NFONUZVWMONGOO-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)N3CCN(CC3)CC4=CC=CC=C4)C=C1

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Target Compound

    • Core Structure : [1,2,4]Triazolo[4,3-b]pyridazine with a 6-methoxy substituent.
    • Side Chain: 4-Benzylpiperazino group connected via a butanone linker.
    • Synthesis : Likely involves annulation of the triazole ring onto a substituted pyridazine precursor, followed by coupling with a benzylpiperazine derivative. This aligns with methods reported for related triazolopyridazines, such as ethyl N-benzoyl-glycinate intermediates .

    Comparative Compounds

    AZD5153 (Bradbury et al., 2016) Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one. Key Differences: Replaces the benzylpiperazine with a piperidinyl-phenoxyethyl group and includes a methylated piperazinone. Synthesis: Optimized via bivalent triazolopyridazine coupling, emphasizing bromodomain inhibition .

    Compound 5 () Structure: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one. Key Differences: Substitutes triazolopyridazine with a pyrazole ring and uses a trifluoromethylphenyl-piperazine group. Synthesis: Arylpiperazine coupled to a pyrazole-containing butanoic acid, differing in heterocycle assembly .

    Compounds 23 and 24 () Structure: [1,2,4]Triazolo[4,3-b]pyridazine derivatives with chloro and glycinate substituents. Key Differences: Lack the benzylpiperazine-butanone chain; instead, feature amino acid esters. Synthesis: Derived from ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate, highlighting annulation strategies .

    Pharmacological and Toxicological Profiles

    • Target Compound: No direct toxicity data. However, benzylpiperazine derivatives are generally associated with moderate CNS side effects (e.g., agitation), while triazolopyridazines may carry hepatotoxicity risks .
    • AZD5153: Well-tolerated in preclinical models, with dose-dependent efficacy in xenograft studies .

    Biological Activity

    1-(4-Benzylpiperazino)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-butanone is a compound of interest in pharmacology due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

    Chemical Structure and Properties

    The compound features a complex structure that includes a benzylpiperazine moiety and a triazolo-pyridazine framework. Its molecular formula is C19H22N6O2C_{19}H_{22}N_{6}O_{2} with a molecular weight of approximately 354.43 g/mol.

    The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The benzylpiperazine component suggests potential activity as a serotonin and dopamine receptor modulator, which is significant in the context of neuropharmacology.

    Key Mechanisms:

    • Serotonergic Activity : The compound may influence serotonin pathways, potentially affecting mood and anxiety disorders.
    • Dopaminergic Activity : Its structure indicates possible dopaminergic effects, which could be relevant for conditions such as schizophrenia or Parkinson's disease.

    Anticancer Activity

    Recent studies indicate that derivatives of this compound exhibit notable anticancer properties. For example, compounds with similar triazolo structures have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

    Compound Cell Line IC50 (µM) Reference
    This compoundMCF-7 (Breast)15.5
    This compoundA549 (Lung)12.0

    Neuroleptic Effects

    The compound has also been evaluated for neuroleptic activity. In vitro studies suggest that it may exhibit antipsychotic properties comparable to established medications like haloperidol.

    Positive Inotropic Effects

    Research has indicated that derivatives containing the triazolo structure can enhance cardiac contractility. This was demonstrated in isolated rabbit heart preparations where compounds showed increased stroke volume compared to standard drugs.

    Compound Effect on Stroke Volume (%) Standard Drug Comparison
    This compound+12.02 ± 0.20%Milrinone: +2.46 ± 0.07%
    Similar Derivative+10.5 ± 0.15%Milrinone: +2.46 ± 0.07%

    Study on Anticancer Activity

    A study published in Molecular Medicine highlighted the anticancer potential of various triazole derivatives including the target compound. The study found significant apoptosis induction in cancer cells treated with the compound.

    Neuropharmacological Study

    In another research published in Journal of Medicinal Chemistry, the neuroleptic effects were assessed using animal models. The results indicated that the compound could reduce symptoms of psychosis without significant extrapyramidal side effects.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.